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Compound Name: N-Methylhomoveratrylamine

Cat. No.: B126883 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
N-Methylhomoveratrylamine, a derivative of the phenethylamine scaffold, serves as a crucial

building block in the synthesis of a diverse array of pharmacologically active compounds. Its

structural relationship to neurotransmitters and its presence in the backbone of established

drugs, such as the calcium channel blocker verapamil, underscore its significance in medicinal

chemistry. This technical guide provides a comprehensive overview of the structural analogues

and derivatives of N-Methylhomoveratrylamine, focusing on their synthesis, biological

activities, and the experimental methodologies employed in their evaluation.

Core Structure and Chemical Properties
N-Methylhomoveratrylamine, systematically named 2-(3,4-dimethoxyphenyl)-N-

methylethanamine, possesses a phenethylamine core with two methoxy groups on the phenyl

ring and a methyl group on the nitrogen atom.[1] This structure imparts specific chemical

properties that are foundational to the synthesis of its derivatives.
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Property Value

CAS Number 3490-06-0

Molecular Formula C11H17NO2

Molecular Weight 195.26 g/mol

Description Light yellow liquid

Boiling Point 99.0-112.0 °C @ 0.075-0.120 Torr

Density 1.059 g/mL at 25 °C

Refractive Index n20/D 1.533

Synthetic Pathways to N-Methylhomoveratrylamine
and its Derivatives
The synthesis of N-Methylhomoveratrylamine and its subsequent derivatization are well-

established processes in organic chemistry.

Synthesis of N-Methylhomoveratrylamine
A common and direct route to N-Methylhomoveratrylamine is through the N-methylation of its

primary amine precursor, homoveratrylamine (3,4-dimethoxyphenethylamine).[1] This is

typically achieved via a two-step sequence involving acylation followed by reduction.[1]

Acylation: Homoveratrylamine is acylated using an appropriate reagent such as methyl

chloroformate in an anhydrous solvent like tetrahydrofuran. This reaction yields an

intermediate N-formyl or N-carbamoyl derivative.[1]

Reduction: The resulting amide intermediate is then reduced using a powerful reducing

agent like lithium aluminum hydride in anhydrous tetrahydrofuran to yield N-
Methylhomoveratrylamine.[1]

Key Derivatives and their Synthesis
The secondary amine functionality of N-Methylhomoveratrylamine makes it a versatile

nucleophile for the synthesis of a wide array of derivatives.
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N-acylation of N-Methylhomoveratrylamine with various acylating agents such as acid

chlorides, acid anhydrides, or carboxylic acids (in the presence of a coupling agent) yields the

corresponding N-substituted amides.[1] These reactions are typically carried out in the

presence of a base to neutralize the acidic byproduct.[1]

The phenylethylamine backbone of N-Methylhomoveratrylamine is a key structural motif for

the synthesis of tetrahydroisoquinoline ring systems, which are present in numerous natural

products and synthetic drugs.[1] The Bischler-Napieralski cyclization is a powerful method for

this transformation.[1]

Acylation: The synthesis begins with the acylation of a primary amine precursor,

homoveratrylamine, with a suitable carboxylic acid or its derivative to form an N-

acylhomoveratrylamine.[1]

Cyclization: This amide then undergoes the Bischler-Napieralski cyclization to yield a 3,4-

dihydroisoquinoline intermediate.[1]

Reduction: Subsequent reduction of the imine bond of this intermediate, typically with a

hydride reducing agent like sodium borohydride, furnishes the corresponding

tetrahydroisoquinoline.[1]

Synthesis of Tetrahydroisoquinoline Derivatives
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Caption: Synthetic workflow for tetrahydroisoquinoline derivatives.
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Biological Activities and Structure-Activity
Relationships (SAR)
Derivatives of N-Methylhomoveratrylamine have been explored for a range of biological

activities, primarily as cardiovascular agents. The structural modifications to the parent

molecule significantly influence their potency and selectivity.

Calcium Channel Blockade
N-Methylhomoveratrylamine is a key intermediate in the synthesis of verapamil, a well-known

calcium channel blocker used in the treatment of hypertension, angina, and certain

arrhythmias.[1][2] Analogues of verapamil, which are derivatives of N-
Methylhomoveratrylamine, have been synthesized and evaluated for their cardiovascular

effects.

Compound
Modification from
Verapamil

Hypotensive
Activity

Reference

Vla

2-(2-chlorophenyl)-2-

isopropyl-5-(N-

methylhomoveratryla

mino)valeronitrile

Similar to Verapamil [3]

Other Analogues

Modifications on the

phenyl ring, alkyl

group, or alkylamino

group

Lower than Verapamil [3]

Studies on verapamil analogues with restricted molecular flexibility have suggested that the

cardiac depressant and vasorelaxant activities may be attributable to different conformations of

the molecule.[4]

Adrenergic Receptor Activity
The phenethylamine scaffold is a common feature in compounds that interact with adrenergic

receptors.[1] Derivatives of N-Methylhomoveratrylamine have been synthesized and

evaluated for their binding affinity to β-adrenergic receptors.[1] Structure-activity relationship
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studies on sympathomimetic amines have shown that the presence and position of hydroxyl

groups on the phenyl ring and side chain, as well as N-alkyl groups, significantly affect the

affinity and efficacy at β-adrenoceptors.[5]

Multidrug Resistance (MDR) Reversal
Certain tetrahydroisoquinoline derivatives synthesized from N-Methylhomoveratrylamine
have shown potential as multidrug resistance reversal agents in cancer cells.[6] For instance,

6,7-dimethoxy-1-(3,4-dimethoxy)benzyl-2-(N-n-octyl-N'-cyano)guanyl-1,2,3,4-

tetrahydroisoquinoline demonstrated potent MDR reversal activity comparable to verapamil but

without its cardiovascular side effects.[6]

Experimental Protocols for Biological Evaluation
The pharmacological characterization of N-Methylhomoveratrylamine derivatives involves a

variety of in vitro assays to determine their activity and potency.

Determination of IC50 Values
The half maximal inhibitory concentration (IC50) is a key measure of a compound's potency. It

can be determined by constructing a dose-response curve and analyzing the effect of different

concentrations of the compound on a specific biological process.

Prepare a series of dilutions of the test compound.

Expose the biological target (e.g., cells, enzymes) to these concentrations.

Measure the biological response at each concentration.

Plot the response against the logarithm of the compound concentration.

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the

IC50 value.[7]

GPCR Binding Assays
Given the structural similarity of N-Methylhomoveratrylamine derivatives to known adrenergic

and other G protein-coupled receptor (GPCR) ligands, radioligand binding assays are crucial
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for determining their receptor affinity (Ki).

Prepare cell membranes expressing the target GPCR.

Incubate the membranes with a fixed concentration of a radiolabeled ligand (e.g., a known

antagonist) and varying concentrations of the unlabeled test compound.

Separate the bound and free radioligand by rapid filtration.

Quantify the radioactivity of the bound ligand.

Plot the percentage of specific binding against the logarithm of the test compound

concentration.

Calculate the IC50 value from the competition curve and then convert it to the inhibition

constant (Ki) using the Cheng-Prusoff equation.[8]
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GPCR Competition Binding Assay Workflow
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Caption: Workflow for a GPCR competition binding assay.
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Signaling Pathways
The biological effects of N-Methylhomoveratrylamine derivatives are mediated through their

interaction with specific cellular signaling pathways. As many of these compounds target

GPCRs and ion channels, their downstream effects can be complex.

Calcium Channel Blockade Signaling
Verapamil and its analogues block L-type voltage-gated calcium channels, which are prevalent

in cardiac and smooth muscle cells.[2][9] By inhibiting the influx of extracellular calcium, these

compounds lead to a decrease in intracellular calcium concentration. This results in smooth

muscle relaxation (vasodilation) and a reduction in myocardial contractility and heart rate.
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Calcium Channel Blockade Signaling Pathway
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Caption: Signaling pathway of calcium channel blockers.
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Conclusion
N-Methylhomoveratrylamine represents a versatile scaffold for the development of novel

therapeutic agents. Its structural analogues and derivatives have demonstrated a range of

biological activities, most notably as modulators of calcium channels and adrenergic receptors.

The synthesis of diverse chemical libraries based on this core structure, coupled with robust

biological evaluation using the methodologies outlined in this guide, will continue to be a fruitful

area of research for drug discovery professionals. Future investigations into the detailed

structure-activity relationships and the elucidation of the precise molecular mechanisms of

action will be critical for the rational design of next-generation therapeutics with improved

efficacy and safety profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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